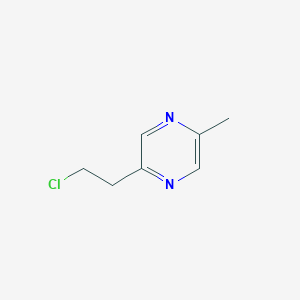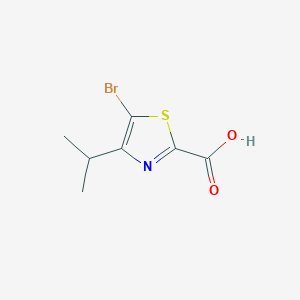
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom, an isopropyl group, and a carboxylic acid functional group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced via carboxylation of the thiazole ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming ketones or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid ketone.
Reduction: Formation of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic alcohol.
Substitution: Formation of 5-Amino-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid.
科学研究应用
Chemistry
In chemistry, 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Thiazole derivatives have shown promise in treating conditions such as cancer, inflammation, and infections .
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
4-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1,3-thiazole-2-carboxylic acid: Lacks the isopropyl group, affecting its solubility and interaction with biological targets.
5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid: The methyl group instead of the isopropyl group alters its steric and electronic properties.
Uniqueness
5-Bromo-4-(propan-2-yl)-1,3-thiazole-2-carboxylic acid is unique due to the combination of its bromine atom, isopropyl group, and carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H8BrNO2S |
|---|---|
分子量 |
250.12 g/mol |
IUPAC 名称 |
5-bromo-4-propan-2-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H8BrNO2S/c1-3(2)4-5(8)12-6(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI 键 |
MOXYSROCNLBDQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(SC(=N1)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(Furan-2-YL)ethyl]amino}cyclohexan-1-OL](/img/structure/B13325705.png)
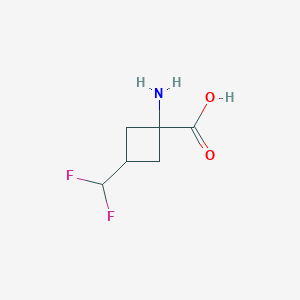

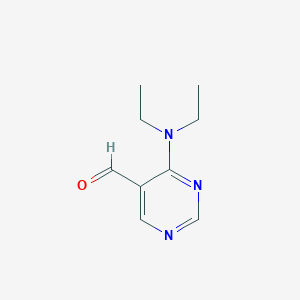
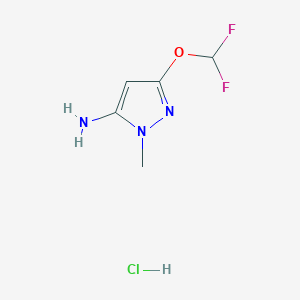
![3-(3-Azabicyclo[3.1.0]hexan-1-yl)-5-(trifluoromethyl)isoxazole hydrochloride](/img/structure/B13325738.png)
![(1R,6S)-2-Oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13325740.png)
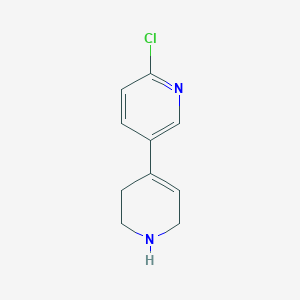

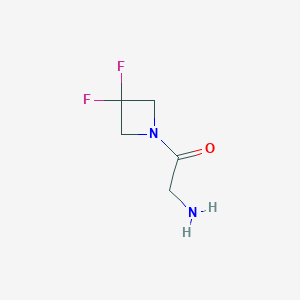


![5-Bromo-3-tert-butylimidazo[2,1-b][1,3]thiazole](/img/structure/B13325770.png)
